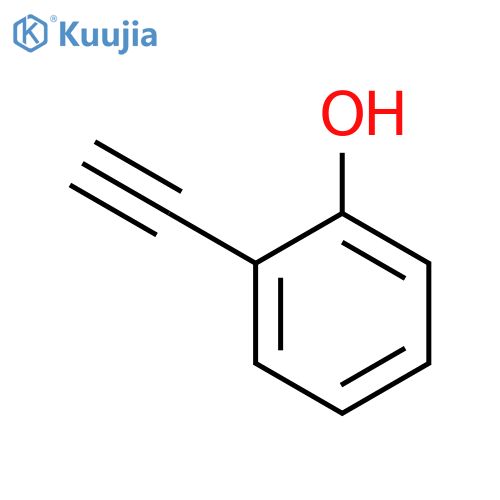Cas no 2200-91-1 (Phenol, 4-ethynyl-)

Phenol, 4-ethynyl- structure
商品名:Phenol, 4-ethynyl-
Phenol, 4-ethynyl- 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-ethynyl-
- 4-ETHYNYLPHENOL
- 4-ETHYNYL-PHENOL
- NSC 114470
- 4-AminobenzoicacidN-propylester
- SY032040
- 4-Hydroxyphenylacetylene
- p-ethynylphenol
- A903153
- HLXJEKPLQLVJGK-UHFFFAOYSA-N
- SCHEMBL218284
- MFCD00078287
- 2200-91-1
- 101052-19-1
- EN300-743881
- DTXSID60905921
- AKOS006239520
- CS-0266218
- FT-0650526
-
- MDL: MFCD00078287
- インチ: InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
- InChIKey: HLXJEKPLQLVJGK-UHFFFAOYSA-N
- ほほえんだ: C#CC1=CC=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 118.042
- どういたいしつりょう: 118.042
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 216.2±23.0 °C at 760 mmHg
- フラッシュポイント: 97.0±15.6 °C
- 屈折率: 1.589
- じょうきあつ: No data available
Phenol, 4-ethynyl- セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Phenol, 4-ethynyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A604927-1g |
4-Ethynylphenol |
2200-91-1 | 0.1M DEF | 1g |
$1602.0 | 2025-02-25 | |
| Enamine | EN300-743881-0.1g |
4-ethynylphenol |
2200-91-1 | 95% | 0.1g |
$1307.0 | 2024-05-23 | |
| Enamine | EN300-743881-0.25g |
4-ethynylphenol |
2200-91-1 | 95% | 0.25g |
$1366.0 | 2024-05-23 | |
| Enamine | EN300-743881-2.5g |
4-ethynylphenol |
2200-91-1 | 95% | 2.5g |
$2912.0 | 2024-05-23 | |
| Enamine | EN300-743881-0.5g |
4-ethynylphenol |
2200-91-1 | 95% | 0.5g |
$1426.0 | 2024-05-23 | |
| Aaron | AR00BG29-100mg |
4-Ethynyl-phenol |
2200-91-1 | 100mg |
$241.00 | 2025-02-12 | ||
| 1PlusChem | 1P00BFTX-100mg |
4-ETHYNYL-PHENOL |
2200-91-1 | 0.1M DEF | 100mg |
$215.00 | 2023-12-18 | |
| A2B Chem LLC | AF32933-1g |
4-Ethynylphenol |
2200-91-1 | 0.1M DEF | 1g |
$1063.00 | 2024-04-20 | |
| A2B Chem LLC | AF32933-250mg |
4-Ethynylphenol |
2200-91-1 | 97% | 250mg |
$592.00 | 2024-04-20 | |
| A2B Chem LLC | AF32933-50mg |
4-Ethynylphenol |
2200-91-1 | 0.1M DEF | 50mg |
$136.00 | 2024-04-20 |
Phenol, 4-ethynyl- 関連文献
-
Kristian B. ?rns?,Juan M. Garcia-Lastra,Gema De La Torre,F. J. Himpsel,Angel Rubio,Kristian S. Thygesen Chem. Sci. 2015 6 3018
-
Lerato Hlekelele,Nomvuyo E. Nomadolo,Katlego Z. Setshedi,Lethula E. Mofokeng,Avashnee Chetty,Vongani P. Chauke RSC Adv. 2019 9 14531
-
Pei-Hong Tong,Ling Zhu,Yi Zang,Jia Li,Xiao-Peng He,Tony D. James Chem. Commun. 2021 57 12098
-
Jiayu Tao,Yuchuan Xiao,Lei Sun,Jian Liu,Qingdao Zeng,Haijun Xu New J. Chem. 2022 46 17235
-
Suchismita Saha,Sohom Kundu,Pronay Kumar Biswas,Michael Bolte,Michael Schmittel Chem. Commun. 2022 58 13019
2200-91-1 (Phenol, 4-ethynyl-) 関連製品
- 99595-76-3(Phenol,4-ethynyl-2-methyl-)
- 5101-44-0(2-Ethynylphenol)
- 74047-22-6(2-ethynylbenzene-1,4-diol)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 55290-64-7(Dimethipin)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2200-91-1)Phenol, 4-ethynyl-

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):166.0/266.0/530.0/1310.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2200-91-1)4-Ethynylphenol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ